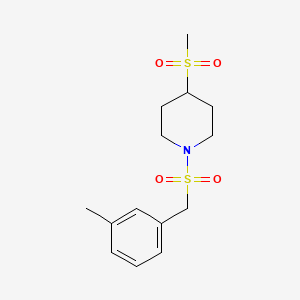

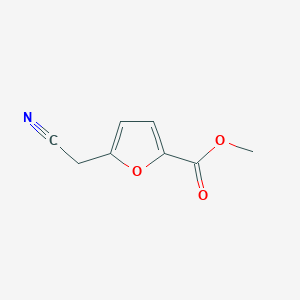

![molecular formula C18H17NO4S B2990652 1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-77-3](/img/structure/B2990652.png)

1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one” is a derivative of benzothiazole . Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . Many derivatives of benzothiazole are found in commercial products or in nature .

Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Scientific Research Applications

Protective Group in Synthetic Chemistry

The 3,4-dimethoxybenzyl group , a component of the compound, is used as a protective group for the thiol moiety in synthetic chemistry . This group enhances the solubility and stability of the precursor molecules and is cleaved off during the formation of self-assembled monolayers (SAMs), particularly at elevated temperatures and in the presence of protons.

Microbial Fuel Cells

A derivative of the compound, 3,4-dimethoxybenzyl alcohol , has been utilized as a fuel source in microbial fuel cells (MFCs) . These cells convert chemical energy to electrical energy through the catalytic reaction of microorganisms, and the compound’s derivatives serve as a crucial component in this process.

Host-Guest Chemistry

The same derivative mentioned above, 3,4-dimethoxybenzyl alcohol , is also a raw material for the synthesis of cyclotriveratrylene, which is employed in host-guest chemistry . This field of chemistry explores the interactions between two or more molecules that form complexes due to molecular recognition.

Organic Electronics

The protective group mentioned in the first application is stable under conditions used for palladium-catalyzed C-C bond formation, which is essential in the synthesis of organic electronic materials . These materials are used in the production of organic transistors, solar cells, and light-emitting diodes (LEDs).

Nanotechnology

In nanotechnology, the compound’s derivatives facilitate the formation of high-quality SAMs that are used to create nanostructures with specific properties . These structures have applications in nanoelectronics, nanomechanics, and nanooptics.

properties

IUPAC Name |

1-(3,4-diethoxybenzoyl)-2,1-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-3-22-15-10-9-12(11-16(15)23-4-2)17(20)19-14-8-6-5-7-13(14)18(21)24-19/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCQEBIZVAHSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)S2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2990569.png)

![6-(4-chlorobenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2990572.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2990573.png)

![3-(3,4-dimethoxyphenethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2990578.png)

![ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2990580.png)

![ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2990582.png)

![3-Boc-4,4-dimethyl-2,2-dioxo-[1,2,3]oxathiazolidine](/img/structure/B2990584.png)